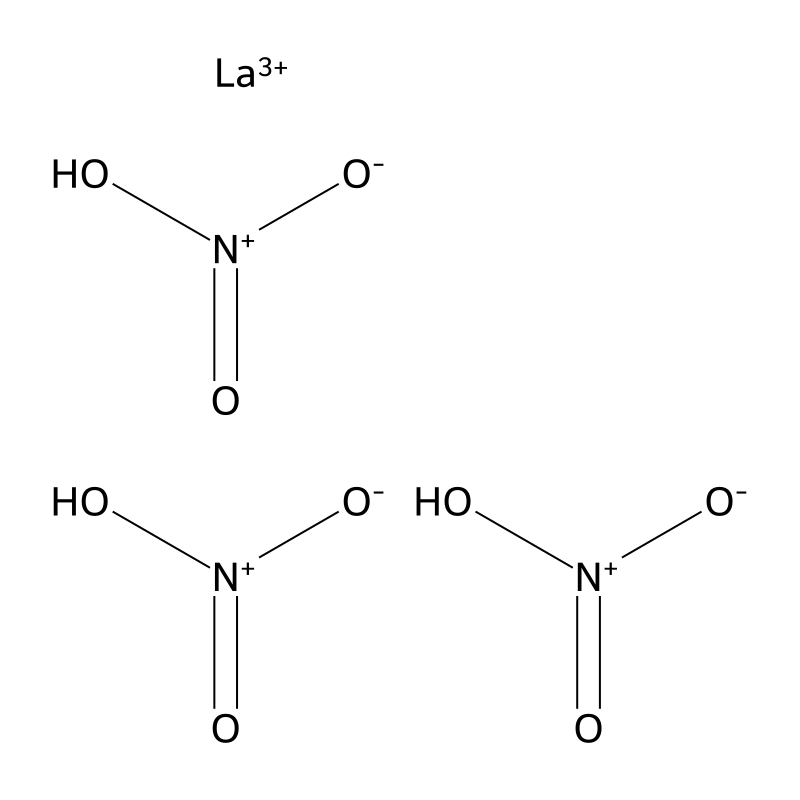

Lanthanum(III) nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Lanthanum-based Materials

- Thin Films and Coatings: Lanthanum(III) nitrate serves as a starting material for the electrochemical synthesis of thin films like LaMnO3, which finds application in solid oxide fuel cells and other electrochemical devices []. Additionally, it can be used to prepare LaF3 nanocrystals for luminescent materials [].

- Lanthanum Oxides: La(NO3)3 is a convenient source for preparing lanthanum oxide (La2O3), a crucial component in various solid-state electrolytes and catalysts used in energy conversion and environmental remediation [].

Catalyst

Lanthanum(III) nitrate has been explored as a catalyst for various organic reactions, including:

- Chemoselective preparation of dithioacetals: This research demonstrates the use of La(NO3)3 as a catalyst for the synthesis of specific types of dithioacetals, which are organic compounds with potential applications in drug discovery [].

Other Applications

Lanthanum(III) nitrate is an inorganic compound with the chemical formula La(NO₃)₃·xH₂O, where x typically represents the number of water molecules associated with the compound. This compound is a white crystalline solid that is highly soluble in water, making it a useful source of lanthanum ions in various chemical applications. Lanthanum(III) nitrate is primarily utilized in the extraction and purification of lanthanum from its ores, as well as in other industrial processes .

- Decomposition: When heated to approximately 499°C, lanthanum(III) nitrate decomposes into lanthanum oxide, nitric oxide, and oxygen:

- Reaction with Bases: It reacts with strong bases to form lanthanum hydroxide:

- Formation of Double Salts: Lanthanum nitrate can form double salts with bivalent metal nitrates and ammonium nitrates, enhancing its utility in various applications .

Lanthanum(III) nitrate can be synthesized through several methods:

- Direct Reaction: The most common method involves the reaction of lanthanum oxide with nitric acid:

- Hydration: The hexahydrate form can be prepared by dissolving lanthanum oxide or hydroxide in nitric acid followed by crystallization under controlled conditions .

Lanthanum(III) nitrate finds applications across various fields:

- Catalysis: It serves as a precursor for lanthanum-based catalysts used in organic reactions .

- Material Science: Utilized in the production of ceramics and glass, particularly for enhancing optical properties.

- Environmental Chemistry: Employed in water treatment processes due to its capacity to precipitate phosphates and other contaminants .

- Pharmaceuticals: Investigated for use in drug synthesis and as a reagent in laboratory settings .

Studies on the interactions of lanthanum(III) nitrate focus on its coordination chemistry. Lanthanum ions can coordinate with various ligands, including methanol and nitrate anions, which influences their reactivity and potential applications in catalysis. Research has shown that the presence of different solvents can affect the coordination environment of lanthanum ions, impacting their catalytic properties .

Several compounds are chemically similar to lanthanum(III) nitrate, notably:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cerium(III) nitrate | Ce(NO₃)₃·xH₂O | Used in catalysts and as a polishing agent |

| Neodymium(III) nitrate | Nd(NO₃)₃·xH₂O | Employed in magnets and lasers |

| Praseodymium(III) nitrate | Pr(NO₃)₃·xH₂O | Utilized in glass manufacturing and ceramics |

Uniqueness of Lanthanum(III) Nitrate:

- Lanthanum(III) nitrate is particularly noted for its high solubility in water compared to other rare earth nitrates, making it more accessible for various aqueous reactions.

- Its ability to form stable complexes with different ligands enhances its utility in catalysis compared to its counterparts.